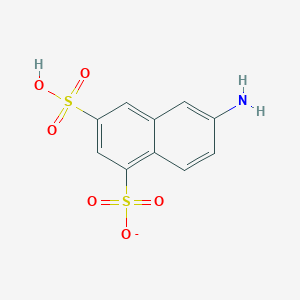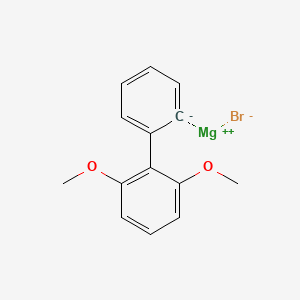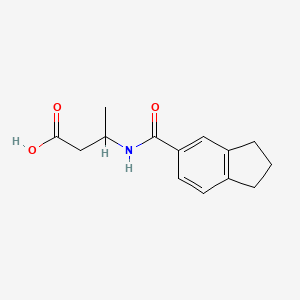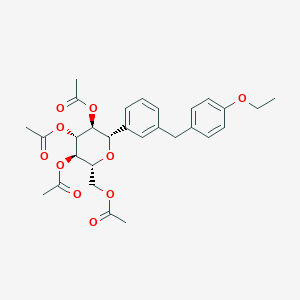
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple acetoxy groups and a tetrahydropyran ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The key steps include the formation of the tetrahydropyran ring, introduction of the acetoxymethyl group, and the attachment of the ethoxybenzyl phenyl group. Common reagents used in these reactions include acetyl chloride, benzyl alcohol, and ethyl acetate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Applications De Recherche Scientifique
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions within cells.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin A Acetate (Retinol Acetate, Retinyl Acetate): Shares structural similarities with the presence of acetoxy groups and a cyclic backbone.
Diterpenoids: These compounds also contain multiple functional groups and exhibit diverse biological activities.
Uniqueness
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C29H34O10 |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H34O10/c1-6-34-24-12-10-21(11-13-24)14-22-8-7-9-23(15-22)26-28(37-19(4)32)29(38-20(5)33)27(36-18(3)31)25(39-26)16-35-17(2)30/h7-13,15,25-29H,6,14,16H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1 |
Clé InChI |
ZVAGPGLAZMVPCD-ZCCUTQAASA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)
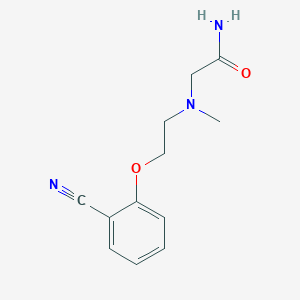
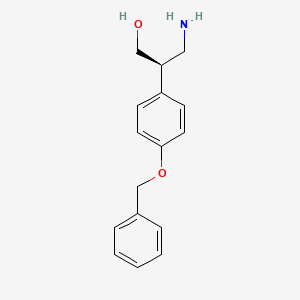

![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
